molecular formula C16H13ClN2O2 B10764727 Temazepam-d8

Temazepam-d8

Cat. No.: B10764727
M. Wt: 308.79 g/mol
InChI Key: SEQDDYPDSLOBDC-JGUCLWPXSA-N
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Description

Temazepam-d8 is a deuterated form of temazepam, a benzodiazepine derivative commonly used for its sedative and hypnotic properties. The deuterium atoms in this compound replace the hydrogen atoms in the parent compound, making it useful as an internal standard in analytical chemistry, particularly in mass spectrometry.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Temazepam-d8 involves the incorporation of deuterium atoms into the temazepam molecule. One common method is the deuteration of N-Methyloxazepam, which is a precursor to temazepam. The reaction typically involves the use of deuterated reagents and solvents under controlled conditions to ensure the selective incorporation of deuterium atoms .

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of specialized equipment to handle deuterated reagents and ensure the purity of the final product. The production is carried out under strict regulatory guidelines to ensure the safety and efficacy of the compound .

Chemical Reactions Analysis

Types of Reactions

Temazepam-d8 undergoes various chemical reactions, including:

    Oxidation: this compound can be oxidized to form corresponding oxides.

    Reduction: Reduction reactions can convert this compound to its reduced forms.

    Substitution: Substitution reactions can replace functional groups in the molecule with other groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Reducing agents such as lithium aluminum hydride are used.

    Substitution: Reagents like halogens and alkylating agents are employed.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while reduction may produce reduced forms of this compound .

Scientific Research Applications

Mechanism of Action

Temazepam-d8, like its parent compound temazepam, acts as a gamma-aminobutyric acid (GABA) modulator. It binds to benzodiazepine receptors on the postsynaptic GABA neuron, enhancing the inhibitory effect of GABA on neuronal excitability. This results in increased neuronal membrane permeability to chloride ions, leading to hyperpolarization and stabilization of the neuron .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Temazepam-d8 is unique due to its deuterium labeling, which makes it particularly useful in analytical applications. The presence of deuterium atoms enhances the stability and accuracy of mass spectrometric analyses, making it a valuable tool in research and forensic investigations .

Properties

Molecular Formula

C16H13ClN2O2

Molecular Weight

308.79 g/mol

IUPAC Name

7-chloro-3-hydroxy-5-(2,3,4,5,6-pentadeuteriophenyl)-1-(trideuteriomethyl)-3H-1,4-benzodiazepin-2-one

InChI

InChI=1S/C16H13ClN2O2/c1-19-13-8-7-11(17)9-12(13)14(18-15(20)16(19)21)10-5-3-2-4-6-10/h2-9,15,20H,1H3/i1D3,2D,3D,4D,5D,6D

InChI Key

SEQDDYPDSLOBDC-JGUCLWPXSA-N

Isomeric SMILES

[2H]C1=C(C(=C(C(=C1[2H])[2H])C2=NC(C(=O)N(C3=C2C=C(C=C3)Cl)C([2H])([2H])[2H])O)[2H])[2H]

Canonical SMILES

CN1C2=C(C=C(C=C2)Cl)C(=NC(C1=O)O)C3=CC=CC=C3

Origin of Product

United States

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